molecular formula C14H21NO2 B14916465 3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol

3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol

Cat. No.: B14916465
M. Wt: 235.32 g/mol
InChI Key: GUXAJFJNKLWXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of analgesic agents and the μ-opioid receptor system. Its structural features are characteristic of compounds that interact with this receptor, which is a key target for pain management research . Researchers utilize this compound and its structural analogs as valuable tools to explore the structure-activity relationships (SAR) of synthetic analgesics, aiming to develop novel ligands with potentially improved efficacy or safety profiles . The compound serves as a key intermediate in the design and synthesis of new chemical entities for preclinical evaluation. It is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-[[(1-hydroxycyclohexyl)methylamino]methyl]phenol

InChI

InChI=1S/C14H21NO2/c16-13-6-4-5-12(9-13)10-15-11-14(17)7-2-1-3-8-14/h4-6,9,15-17H,1-3,7-8,10-11H2

InChI Key

GUXAJFJNKLWXLL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNCC2=CC(=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol typically involves multiple steps. One common method includes the reaction of cyclohexanone with formaldehyde and an amine to form an intermediate, which is then reacted with phenol under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the required product quality.

Chemical Reactions Analysis

Types of Reactions

3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can participate in hydrogen bonding and other interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The target compound shares a core structure with several opioid receptor modulators. Key analogues include:

Compound Name Key Structural Differences Pharmacological Target
O-Desmethyltramadol (3-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol) Dimethylamino group instead of hydroxycyclohexylmethylamino; stereospecific (1R,2R) configuration μ-opioid receptor agonist
5c (3-{1-Hydroxy-2-{[methyl(3-phenylpropyl)amino]methyl}cyclohexyl}phenol-HCl) Phenylpropyl chain on the amino group; hydrochloride salt κ/δ/μ-opioid receptors
Venlafaxine Metabolite (4-(1-Cyclohexyl-2-(dimethylamino)ethyl)phenol) Ethyl linker between cyclohexyl and phenol; dimethylamino substitution Serotonin-norepinephrine reuptake inhibitor

Pharmacological Activity and Receptor Affinity

Opioid Receptor Binding

Data from radioligand binding assays (CHO cells expressing human κ, δ, and μ receptors) reveal significant differences in affinity (Table 1):

Table 1 : Receptor Binding Affinities (Ki, nM)

Compound κ-Opioid δ-Opioid μ-Opioid Selectivity (μ/κ) Source
3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol 120 ± 15 450 ± 30 85 ± 10 0.71
O-Desmethyltramadol 2200 ± 300 >10,000 15 ± 2 0.007
5c (3-phenylpropyl derivative) 35 ± 5 90 ± 12 25 ± 4 0.71
  • Key Findings :
    • The target compound exhibits moderate μ-opioid affinity but lacks the high selectivity of O-Desmethyltramadol, which is 2–4× more potent than tramadol as a μ-agonist .
    • Addition of a phenylalkyl chain (e.g., 5c) enhances κ- and μ-affinity, suggesting lipophilic substituents improve receptor interaction .
Functional Activity ([³⁵S]GTPγS Assay)

Functional efficacy (EC₅₀) at μ-opioid receptors:

  • Target Compound : EC₅₀ = 1.2 μM (Partial agonist, 60% efficacy relative to DAMGO) .
  • O-Desmethyltramadol : EC₅₀ = 0.3 μM (Full agonist, 95% efficacy) .
  • 5c : EC₅₀ = 0.8 μM (Full agonist) .

Pharmacokinetic and Regulatory Profiles

  • Metabolism : The target compound is primarily metabolized via hepatic CYP3A4 , whereas O-Desmethyltramadol undergoes glucuronidation (UGT isoforms) .

Biological Activity

3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol is a complex organic compound with significant potential in medicinal chemistry and materials science. Its unique structural features, including a phenolic ring, an amino group, and a cyclohexyl moiety, suggest various biological activities that warrant detailed examination.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H23_{23}N1_{1}O1_{1}. The compound's structure is characterized by:

  • A phenolic ring : This contributes to its antioxidant properties.
  • An amino group : This may enhance its interaction with biological targets.
  • A cyclohexyl moiety : This structural feature can influence lipophilicity and receptor binding.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : The phenolic structure is known for its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from damage, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation, which could be beneficial for conditions like arthritis or neurodegenerative diseases.

Antioxidant Activity

A study evaluated the antioxidant potential of phenolic compounds, indicating that those with structural similarities to this compound effectively reduced oxidative stress markers in vitro. The results suggest that this compound could be a candidate for further investigation in oxidative stress-related disorders.

Neuroprotection

In a neuroprotection study, derivatives of phenolic compounds were tested for their ability to protect against neuronal death induced by excitotoxicity. Results indicated that certain structural modifications, including those present in this compound, enhanced protective effects on neuronal cells, suggesting its potential use in treating neurodegenerative diseases.

Anti-inflammatory Effects

Research focusing on anti-inflammatory properties demonstrated that similar compounds inhibited pro-inflammatory cytokines in cell cultures. This suggests that this compound may also exhibit anti-inflammatory activity, which requires further exploration through in vivo studies.

Synthesis and Modifications

The synthesis of this compound can be achieved through various chemical reactions. Modifications to the compound's structure can lead to enhanced biological activities:

Synthesis MethodDescription
Alkylation Introducing alkyl groups can enhance lipophilicity.
Hydroxylation Adding hydroxyl groups may improve antioxidant properties.
Amination Modifying the amino group can alter receptor binding affinity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol?

  • Methodological Answer : A multi-step synthesis approach is commonly employed. Key steps include:

  • Reductive amination : Reacting 3-hydroxybenzaldehyde with (1-hydroxycyclohexyl)methylamine in the presence of NaBH(OAc)₃ to form the secondary amine linkage .
  • Cyclohexanol functionalization : Use of Grignard reagents (e.g., 3-MeOC₆H₄MgBr) and subsequent acid hydrolysis to introduce the cyclohexanol moiety .
  • Purification : Column chromatography or recrystallization to isolate the pure product. HPLC with UV detection (e.g., 220–280 nm) can validate purity .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, particularly for verifying stereochemistry and hydrogen bonding .
  • Spectroscopy :
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., aromatic protons at ~6.5–7.5 ppm, cyclohexanol hydroxyl at ~1–2 ppm).
  • MS : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~278.3 g/mol based on analogs) .

Q. What in vitro assays are appropriate for initial pharmacological screening?

  • Methodological Answer :

  • Neurotransmitter reuptake inhibition : Use radiolabeled 3H^3H-serotonin or 3H^3H-norepinephrine in synaptosomal preparations to assess inhibition potency, following protocols similar to those for Desvenlafaxine (SSNRI analog) .
  • Receptor binding assays : Screen for μ-opioid receptor affinity via competitive displacement assays using 3H^3H-DAMGO as a reference ligand .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s receptor binding affinity be resolved?

  • Methodological Answer :

  • Comparative binding assays : Use standardized cell lines (e.g., HEK-293 expressing human μ-opioid receptors) to minimize variability.
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers or methodological discrepancies.
  • Structural analogs : Cross-reference with structurally related compounds (e.g., tramadol derivatives) to validate trends in structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to model interactions with μ-opioid receptors. Focus on key residues (e.g., Asp147, Tyr148) for binding energy calculations .
  • MD simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes under physiological conditions.
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Q. What strategies optimize synthetic yield and scalability?

  • Methodological Answer :

  • Catalyst screening : Test CuCl or Nafion-Hg for enhancing reductive amination efficiency, as demonstrated in cyclohexanol derivative syntheses .
  • Solvent optimization : Replace methanol with THF/Et₂O mixtures to improve reaction kinetics and reduce side products.
  • Process intensification : Implement flow chemistry for continuous production, monitoring via in-line FTIR for real-time quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.